N-Hydroxy Vildagliptin
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Overview
Description
N-Hydroxy Vildagliptin is a derivative of Vildagliptin, which is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin is primarily used in the management of type 2 diabetes mellitus by inhibiting the inactivation of incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Vildagliptin involves the introduction of a hydroxyl group to the Vildagliptin molecule. The general synthetic route includes:
Starting Material: Vildagliptin.
Reagents: Hydroxylating agents such as hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Vildagliptin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group back to its original state.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Hydroxy Vildagliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its enhanced anti-diabetic properties compared to Vildagliptin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
N-Hydroxy Vildagliptin exerts its effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, similar to Vildagliptin. This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and suppress glucagon release, leading to improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high selectivity towards DPP-4.
Uniqueness
N-Hydroxy Vildagliptin is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and efficacy compared to other DPP-4 inhibitors. This modification can potentially lead to better therapeutic outcomes and reduced side effects .
Properties
Molecular Formula |
C17H25N3O3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-1-[2-[hydroxy-[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O3/c18-9-14-2-1-3-19(14)15(21)10-20(23)16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,22-23H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |
InChI Key |
VKAOBUOMWUWYMO-HHUWHTLVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN(C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CN(C23CC4CC(C2)CC(C4)(C3)O)O)C#N |
Origin of Product |
United States |
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